molecular formula C21H21F3N4O2 B303712 2-Amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

カタログ番号 B303712
分子量: 418.4 g/mol
InChIキー: QZBYWGYCAVWBTN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用機序

2-Amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile binds to the ATP-binding site of BTK, preventing its phosphorylation and downstream signaling. BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B-cells. Inhibition of BTK leads to decreased B-cell proliferation and survival, and ultimately, tumor regression.
Biochemical and Physiological Effects:
2-Amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been shown to inhibit BTK phosphorylation and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In preclinical studies, 2-Amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has demonstrated antitumor activity in mouse models of B-cell malignancies. 2-Amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed.

実験室実験の利点と制限

2-Amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a potent and selective inhibitor of BTK, making it an attractive target for the treatment of B-cell malignancies. However, like all small molecule inhibitors, 2-Amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has limitations in terms of its pharmacokinetic and pharmacodynamic properties. For example, 2-Amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a short half-life and low oral bioavailability, which may limit its efficacy in clinical settings. Additionally, 2-Amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile may have off-target effects on other kinases, which could lead to unwanted toxicities.

将来の方向性

There are several future directions for the development of 2-Amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile and other BTK inhibitors. One potential direction is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their efficacy. Another direction is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Additionally, the identification of biomarkers that predict response to BTK inhibitors could help to personalize treatment for patients with B-cell malignancies.

合成法

The synthesis of 2-Amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves several steps, starting with the reaction of 2-(trifluoromethyl)aniline with ethyl 2-oxocyclohexanecarboxylate to form 2-(trifluoromethyl)phenylcyclohexanone. This intermediate is then reacted with morpholine and ammonium acetate to form 2-amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.

科学的研究の応用

2-Amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 2-Amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile inhibits BTK phosphorylation and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 2-Amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile reduces tumor growth and prolongs survival in mouse models of B-cell malignancies.

特性

製品名

2-Amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

分子式

C21H21F3N4O2

分子量

418.4 g/mol

IUPAC名

2-amino-1-morpholin-4-yl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C21H21F3N4O2/c22-21(23,24)15-5-2-1-4-13(15)18-14(12-25)20(26)28(27-8-10-30-11-9-27)16-6-3-7-17(29)19(16)18/h1-2,4-5,18H,3,6-11,26H2

InChIキー

QZBYWGYCAVWBTN-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=CC=C4C(F)(F)F)C(=O)C1

正規SMILES

C1CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=CC=C4C(F)(F)F)C(=O)C1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。